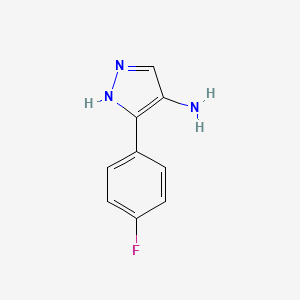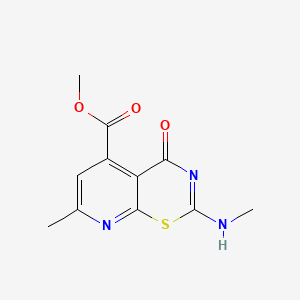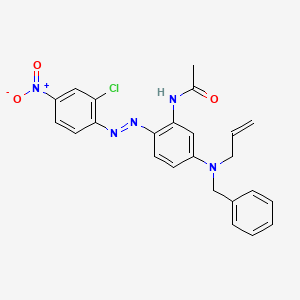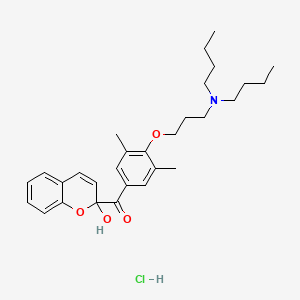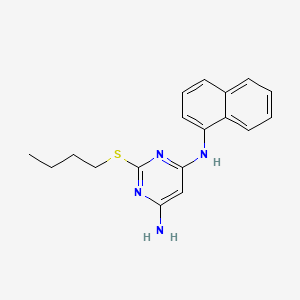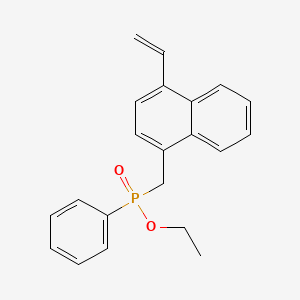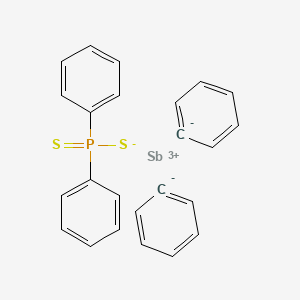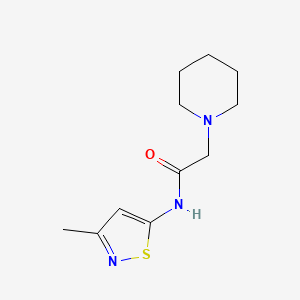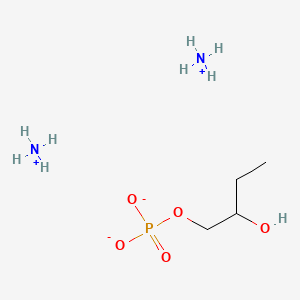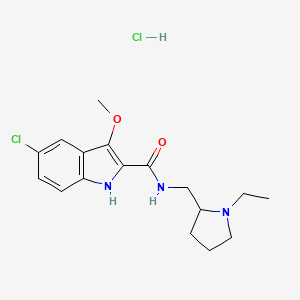
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 244-539-1, also known as 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-, is a chemical compound with the molecular formula C15H24. It is a cyclic triene with three double bonds and three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- can be synthesized through several methods. One common method involves the cyclization of linear trienes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- often involves the use of high-pressure reactors and continuous flow systems. These methods ensure efficient production and high yields. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) are commonly used. The reactions are conducted under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions. The conditions vary depending on the desired substitution product.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9-Cyclododecatriene: A similar compound without the methyl groups.
Cyclododecane: A saturated hydrocarbon with a similar ring structure but no double bonds.
1,5,9-Trimethylcyclododecane: A saturated derivative with three methyl groups.
Uniqueness
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- is unique due to its combination of a cyclic triene structure with three methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require these unique characteristics.
Propriétés
Numéro CAS |
21716-65-4 |
|---|---|
Formule moléculaire |
C17H23Cl2N3O2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-3-21-8-4-5-12(21)10-19-17(22)15-16(23-2)13-9-11(18)6-7-14(13)20-15;/h6-7,9,12,20H,3-5,8,10H2,1-2H3,(H,19,22);1H |
Clé InChI |
MCQYZEDWEOECSJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
